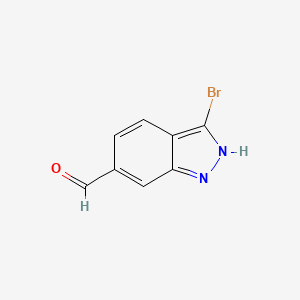

3-Bromo-1H-indazole-6-carbaldehyde

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-2H-indazole-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-8-6-2-1-5(4-12)3-7(6)10-11-8/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMNMPGXIWLSVOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Indazole Scaffolds in Academic Chemical and Biological Investigations

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry. nih.gov This designation is reserved for molecular frameworks that are capable of binding to multiple biological targets, thus appearing frequently in the structures of bioactive compounds. nih.gov Nitrogen-containing heterocycles, such as indazole, are fundamental building blocks in the design of new drugs and are found in many commercially available pharmaceuticals. alfa-chemistry.comnih.gov

The therapeutic importance of the indazole ring is underscored by its presence in numerous drugs with a wide array of biological activities, including anti-inflammatory, anti-cancer, anti-HIV, antibacterial, and antifungal properties. chemimpex.comnih.gov The versatility of the indazole nucleus stems from its unique chemical properties, including its tautomeric forms (1H- and 2H-indazole) and the ability to be functionalized at various positions to fine-tune its biological and pharmacological profile. nih.govsigmaaldrich.com This adaptability allows medicinal chemists to design and synthesize diverse libraries of indazole derivatives to explore structure-activity relationships and develop novel therapeutic agents. nih.gov

Table 2: Examples of Marketed Drugs Featuring the Indazole Scaffold

| Drug Name | Therapeutic Use |

|---|

Source: Compiled from medicinal chemistry literature reviews. alfa-chemistry.comrsc.org

Overview of Strategic Research Interests in Bromo Indazole Derivatives

The incorporation of a bromine atom onto the indazole scaffold, creating bromo-indazole derivatives, is a strategic decision in synthetic and medicinal chemistry. Halogen atoms, particularly bromine, serve as versatile synthetic handles, significantly enhancing the molecular diversity that can be achieved from a common intermediate.

The primary strategic interest in bromo-indazoles lies in their utility in transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond is reactive towards catalysts like palladium, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This enables chemists to introduce a wide variety of functional groups at the position of the bromine atom, which is crucial for building complex molecules and exploring structure-activity relationships. researchgate.net For instance, 6-bromo-1H-indazole is a key starting material for synthesizing novel compounds with potential anticancer and antimicrobial activities. researchgate.netresearchgate.net

Furthermore, the bromine atom itself can influence the biological activity of the final compound through halogen bonding and by modifying its lipophilicity and metabolic stability. The presence and position of the bromine can enhance binding affinity to target proteins or alter the pharmacokinetic properties of a drug candidate. researchgate.net

Historical Context of Indazole Carbaldehyde Synthesis Research

Precursor Selection and Preparation for 3-Bromo-1H-indazole-6-carbaldehyde Synthesis

Commonly, substituted anilines, benzaldehydes, or related aromatic compounds serve as the foundational precursors. For instance, a plausible synthetic route could commence with a substituted toluene (B28343) or benzonitrile (B105546) derivative, which would then undergo a series of transformations to build the indazole scaffold and introduce the required functional groups at the C-3 and C-6 positions.

One reported method involves the nitrosation of indoles. Specifically, 6-bromo-indole can be converted to 6-Bromo-1H-indazole-3-carbaldehyde. nih.gov This approach highlights the use of a pre-functionalized indole as a direct precursor to the target molecule.

Another general strategy involves the use of o-toluidine (B26562) derivatives, which can be diazotized and cyclized to form the 1H-indazole ring system. chemicalbook.com Similarly, 2-alkynylanilines can undergo diazotization-cyclization to yield 3-substituted 1H-indazoles. chemicalbook.com Furthermore, 2-fluorobenzaldehydes or ketones can react with hydrazine (B178648) to form the indazole ring. chemicalbook.com

Classical Approaches to Indazole Nucleus Formation and Functionalization

Traditional methods for synthesizing the indazole core and introducing substituents have been well-established, providing a foundation for more modern techniques.

Cyclization Reactions for Indazole Ring System Assembly

The construction of the indazole ring, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, can be achieved through various classical cyclization reactions. organic-chemistry.orgresearchgate.net These methods often involve the formation of a key N-N bond and subsequent ring closure.

One of the earliest methods, the Fischer indazole synthesis, involves the cyclization of arylhydrazones of aldehydes or ketones. While historically significant, this method can sometimes lead to mixtures of isomers.

A common and effective approach is the reaction of a 2-halobenzonitrile with hydrazine, which proceeds through a nucleophilic aromatic substitution followed by cyclization to afford a 3-aminoindazole. organic-chemistry.org This can then be further modified. Another classical route involves the Aldol condensation of ethyl formate (B1220265) and cyclohexanone, followed by condensation with hydrazine and subsequent oxidation to form the indazole ring. core.ac.uk

More direct methods include the diazotization of o-toluidine, which leads to the formation of the 1H-indazole ring through an intramolecular cyclization involving the methyl group. chemicalbook.com Reductive cyclization of o-nitrobenzylidene amines is another established method for preparing 2-aryl-2H-indazoles. organic-chemistry.org

Strategies for Regioselective Bromination at C-3 and Carbaldehyde Introduction at C-6

Once the indazole nucleus is formed, the next critical steps are the regioselective introduction of a bromine atom at the C-3 position and a carbaldehyde group at the C-6 position.

Regioselective Bromination at C-3: The C-3 position of the indazole ring is susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of indazoles at the 3-position. chim.it The reaction conditions can be tuned using various solvents to achieve high selectivity. chim.it Direct bromination using bromine (Br₂) in acetic acid is another method, although it may lead to polyhalogenated products if not carefully controlled. rsc.orgprepchem.com For 2-substituted indazoles, metal-free halogenation using N-bromosuccinimide (NBS) has been shown to be effective for selective C-3 bromination. rsc.orgrsc.org

Introduction of the Carbaldehyde at C-6: The introduction of a carbaldehyde group at the C-6 position can be accomplished through various methods. If a precursor with a suitable functional group at the corresponding position is used (e.g., a methyl or hydroxymethyl group), it can be oxidized to the aldehyde. Alternatively, formylation reactions, such as the Vilsmeier-Haack reaction, can be employed on an appropriately activated indazole derivative.

A direct method for the synthesis of 1H-indazole-3-carboxaldehydes involves the nitrosation of indoles. nih.govrsc.org For instance, starting with 6-bromo-indole, treatment with sodium nitrite in a slightly acidic medium can yield 6-Bromo-1H-indazole-3-carbaldehyde directly. nih.gov This method circumvents the need for separate steps to introduce the aldehyde functionality.

Contemporary Synthetic Routes to this compound

Modern synthetic organic chemistry has introduced powerful new methods for the construction and functionalization of heterocyclic compounds like indazoles. These contemporary routes often offer higher efficiency, selectivity, and functional group tolerance compared to classical methods.

Transition-Metal Catalyzed Methodologies (e.g., Palladium-Catalyzed Reactions)

Transition-metal catalysis, particularly with palladium, has revolutionized the synthesis of complex molecules. rsc.org These methods are highly valuable for forming C-C and C-N bonds, which are crucial for constructing and functionalizing the indazole scaffold. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, can be employed to introduce various substituents onto a pre-formed indazole ring. For instance, a 7-bromo-4-substituted-1H-indazole can undergo a Suzuki-Miyaura coupling with boronic acids to introduce aryl groups at the C-7 position. nih.gov While this example is for C-7 functionalization, similar strategies can be adapted for other positions.

A facile palladium-catalyzed synthesis of 1-aryl-1H-indazoles from 2-bromobenzaldehydes and arylhydrazines has been reported, demonstrating the power of palladium in constructing the indazole ring itself. rsc.org Furthermore, palladium-catalyzed direct arylation of 1H-indazole at the C-3 position has been achieved using water as a solvent, offering a greener synthetic route. mdpi.com

Copper-catalyzed reactions have also been employed in indazole synthesis. For example, CuI-catalyzed coupling of N-acyl-N′-substituted hydrazines with aryl iodides can lead to the formation of the indazole ring system. organic-chemistry.org

C-H Activation Strategies in Indazole Synthesis Research

Direct C-H activation has emerged as a highly efficient and atom-economical strategy for the synthesis and functionalization of heterocyclic compounds. nih.govrsc.org This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences.

Rhodium(III)-catalyzed C-H activation has been successfully applied to the synthesis of indazoles. nih.govnih.gov For example, the reaction of azobenzenes with aldehydes, catalyzed by a rhodium(III) complex, can lead to the formation of N-aryl-2H-indazoles through a C-H bond functionalization and cyclative capture sequence. nih.govnih.gov Similarly, rhodium(III)/copper(II)-catalyzed sequential C-H bond activation and intramolecular cascade annulation of ethyl benzimidates and nitrosobenzenes provides access to 1H-indazoles. nih.gov

Cobalt(III)-catalyzed C-H bond functionalization of azobenzenes with aldehydes has also been developed for the synthesis of N-aryl-2H-indazoles. nih.gov These methods showcase the growing importance of C-H activation in providing convergent and efficient routes to highly substituted indazoles. While direct application to this compound might require further methodological development, these C-H activation strategies represent the forefront of indazole synthesis research. nih.gov

Multicomponent Reactions Incorporating this compound Precursors

While specific MCRs leading directly to this compound are not widely reported, established MCRs for related indazoles highlight potential pathways. For instance, a one-pot, three-component synthesis of 2H-indazoles has been developed using 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper(I) oxide nanoparticles. organic-chemistry.org This methodology, which efficiently forms both C-N and N-N bonds, could conceivably be adapted. A hypothetical MCR for a precursor to the target compound might involve a suitably substituted phenylhydrazine (B124118) derivative, a glyoxal (B1671930) equivalent for the aldehyde group at position 6, and a brominating agent, or starting with a pre-brominated aromatic component. The development of such an MCR would offer a convergent and rapid entry to the 3-bromo-1H-indazole scaffold. researchgate.netnih.gov

Sustainable and Green Chemistry Principles in this compound Synthesis Research

The integration of green chemistry principles is paramount in modern synthetic research, aiming to reduce environmental impact through the use of safer solvents, reduced energy consumption, and catalytic processes. The synthesis of indazoles has been a fertile ground for the application of these principles. benthamdirect.comresearchgate.net

Microwave-Assisted Synthetic Methodologies

Microwave-assisted synthesis has emerged as a key technology in green chemistry, often dramatically reducing reaction times from hours to minutes, increasing yields, and minimizing side product formation. ajrconline.org For indazole synthesis, microwave irradiation has been successfully used in the cyclization of aryl hydrazones to afford the indazole core. ajrconline.org This technique is particularly effective for condensation and cyclization reactions that might otherwise require harsh conditions and prolonged heating.

Applying this to this compound, one could envision a microwave-assisted cyclization of a precursor such as a substituted 2-halobenzaldehyde hydrazone. The efficiency of microwave heating would likely lead to a cleaner reaction profile and a higher yield of the desired product compared to conventional heating methods.

Table 1: Comparison of Conventional vs. Microwave-Assisted Indazole Synthesis

| Method | Reaction Time | Yield | Conditions | Reference |

|---|---|---|---|---|

| Conventional | 3-36 hours | Variable (0-82%) | Reflux, various solvents | electronicsandbooks.com |

Photochemical Approaches (e.g., Visible Light Catalysis)

Visible light photoredox catalysis is at the forefront of sustainable synthesis, using light as a clean and abundant energy source to drive chemical reactions under mild conditions. researchgate.net Recent breakthroughs have demonstrated the power of this approach for the synthesis and functionalization of indazoles. acs.orgacs.orgnih.gov For example, a metal-free synthesis of 2H-indazoles has been developed through the visible-light-induced reaction of 2-ethynylaryltriazenes with arylsulfinic acids, proceeding via an electron donor-acceptor (EDA) complex without an external photocatalyst. acs.org

Furthermore, visible light has been used to mediate the heterodifunctionalization of alkynylazobenzenes to assemble the 2H-indazole skeleton with perfect atom economy. acs.orgnih.gov The C3–H functionalization of the indazole ring, a crucial step for introducing substituents, has also been achieved using visible-light photocatalysis. rsc.orgacs.org These methods offer a potential pathway to introduce the bromine atom at the C3 position or to build the indazole ring of the target molecule under exceptionally mild and green conditions, avoiding the need for harsh reagents or metal catalysts. nih.govresearchgate.netnih.govscientificupdate.com

Solvent-Free and Green Solvent Reaction Methodologies (e.g., PEG-400)

Replacing volatile and hazardous organic solvents with greener alternatives is a cornerstone of sustainable chemistry. Poly(ethylene glycol) (PEG) has gained recognition as a recyclable and environmentally benign reaction medium. researchgate.net An efficient synthesis of 2H-indazole derivatives has been reported in PEG-300, demonstrating the viability of this green solvent for constructing the indazole core. organic-chemistry.org Similarly, the synthesis of benzo[g]indazoles has been achieved using PEG-400 as the reaction solvent, resulting in excellent yields and shorter reaction times. journalcra.com Other approaches have utilized natural, biodegradable catalysts like lemon peel powder in conjunction with ultrasound irradiation, sometimes in solvents like DMSO or under solvent-free conditions, to produce bioactive indazoles. researchgate.net These methodologies could be directly applied to the synthesis of this compound, significantly improving the environmental profile of the process.

Catalytic Approaches for Enhanced Efficiency and Sustainability

Catalysis is a fundamental pillar of green chemistry, enabling reactions with high efficiency and selectivity while minimizing waste. The synthesis of indazoles has benefited immensely from a variety of catalytic systems. benthamdirect.comresearchgate.net Transition-metal catalysis, particularly with palladium, copper, rhodium, and cobalt, is widely used for the construction and functionalization of the indazole ring. nih.govnih.gov

The Suzuki-Miyaura cross-coupling reaction, catalyzed by palladium, is a highly effective method for forming C-C bonds and has been used to synthesize a variety of arylated indazole derivatives. rsc.org This could be a key strategy for synthesizing the target molecule, for instance, by coupling an arylboronic acid to a pre-functionalized 7-bromoindazole. nih.gov Moreover, rhodium and cobalt-catalyzed C-H activation and annulation reactions provide atom-economical routes to structurally diverse indazoles from simple starting materials. nih.govnih.gov These advanced catalytic methods offer powerful and sustainable alternatives to traditional multi-step synthetic sequences.

Table 2: Catalytic Systems in Indazole Synthesis

| Catalyst System | Reaction Type | Advantages | Reference |

|---|---|---|---|

| Palladium (e.g., Pd(OAc)₂) | Suzuki-Miyaura Coupling | Mild conditions, high tolerance of functional groups | rsc.org |

| Copper (e.g., Cu₂O-NP) | Multicomponent Reaction | Forms C-N and N-N bonds in one pot, green solvent compatible | organic-chemistry.org |

| Rhodium (e.g., Rh(III)) | C-H Activation/Annulation | Atom-economic, high chemo-selectivity | nih.gov |

Advanced Synthetic Techniques in this compound Research

Beyond the principles of green chemistry, advanced engineering and synthetic strategies are being employed to enhance the synthesis of heterocyclic compounds like indazoles. Flow chemistry, in particular, is emerging as a powerful technology that offers significant advantages over traditional batch processing. By conducting reactions in continuous-flow reactors, benefits such as superior heat and mass transfer, enhanced safety for hazardous reactions, improved reproducibility, and straightforward scalability can be realized. nih.gov

The synthesis of N-substituted indazoles via the Cadogan reaction (a reductive cyclization) has been successfully translated from batch to continuous-flow conditions. nih.gov Similarly, the condensation of hydrazines with 2-fluorobenzaldehydes to produce indazoles has been optimized in a flow reactor, enabling the safe, rapid, and scalable on-demand synthesis of these important scaffolds. electronicsandbooks.comresearchgate.net Applying flow chemistry to a key cyclization or functionalization step in the synthesis of this compound could provide a safer, more efficient, and scalable manufacturing route suitable for producing larger quantities of the compound.

Continuous Flow Chemistry Applications for Scalable Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients and their intermediates, offering enhanced safety, improved reproducibility, and greater scalability compared to traditional batch processes. While specific literature on the continuous flow synthesis of this compound is not available, analogous methodologies for related indazole derivatives highlight the potential of this approach.

A notable example is the continuous-flow synthesis of 1H-indazoles from o-fluorobenzaldehydes and tert-butyl carbazate (B1233558). clockss.org A study by Zhou et al. in 2022 detailed the development of a continuous-flow process for the synthesis of 6-bromo-4-fluoro-1H-indazole, a structurally related compound. clockss.org This process demonstrates the feasibility of producing substituted indazoles in a controlled and efficient manner under high-temperature conditions. clockss.org

The reaction of 4-bromo-2,6-difluorobenzaldehyde (B1272164) with tert-butyl carbazate was selected as a model to optimize the continuous-flow synthesis. clockss.org The researchers investigated various parameters, including reaction temperature, residence time, solvent, and reagent stoichiometry, to maximize the yield and efficiency of the process. clockss.org The use of a continuous-flow setup allowed for safe operation at high temperatures, which is often challenging in batch reactors due to pressure buildup and potential hazards. clockss.org

The optimized conditions for the synthesis of 6-bromo-4-fluoro-1H-indazole were achieved using a Box-Behnken design, a statistical method for response surface methodology. This approach enabled the identification of the optimal interplay between different reaction variables, leading to a yield of over 85%. clockss.org The developed protocol was also shown to be applicable to the synthesis of other 1H-indazole derivatives, underscoring the versatility of the flow chemistry approach. clockss.org

The key advantages of applying a similar continuous flow strategy to the synthesis of this compound would include:

Enhanced Safety: Better control over reaction exotherms and the ability to handle hazardous reagents in small, contained volumes.

Improved Yield and Purity: Precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and fewer byproducts.

Scalability: The production capacity can be easily increased by running the flow reactor for longer periods or by numbering up the reactors, without the need for extensive process redevelopment.

Table 1: Optimized Conditions for the Continuous-Flow Synthesis of an Analogous Bromo-Indazole Derivative clockss.org

| Parameter | Optimal Value |

| Starting Material | 4-bromo-2,6-difluorobenzaldehyde |

| Reagent | tert-Butyl carbazate |

| Reaction Temperature | High temperature (specifics proprietary) |

| Residence Time | Optimized via Box-Behnken design |

| Solvent | Investigated as part of optimization |

| Yield | >85% |

This data underscores the potential for developing a scalable and efficient continuous flow synthesis for this compound by adapting the principles demonstrated for structurally similar compounds.

Chemoenzymatic Synthetic Routes (If Applicable)

Chemoenzymatic synthesis combines the selectivity of biocatalysts, such as enzymes, with the versatility of traditional organic chemistry. This approach can offer highly specific and environmentally friendly routes to complex molecules.

As of the current scientific literature, there are no established chemoenzymatic synthetic routes specifically reported for the synthesis of this compound. The enzymatic formylation of heterocyclic compounds is a developing area of research, but specific enzymes capable of acting on an indazole scaffold to introduce a carbaldehyde group at the 3-position, particularly with the presence of a bromine substituent, have not been identified or characterized. Future research in enzyme discovery and engineering may lead to the development of such biocatalysts, which would provide a novel and sustainable method for the production of this important chemical intermediate.

Reactions at the Carbaldehyde Moiety

The aldehyde functional group at the C-6 position of the indazole ring is a key site for various chemical modifications. It readily participates in nucleophilic additions, condensation reactions, and can be either reduced to an alcohol or oxidized to a carboxylic acid.

Nucleophilic Additions and Condensation Reactions (e.g., Knoevenagel, Wittig)

The carbaldehyde group is susceptible to attack by nucleophiles, leading to a variety of addition products. Furthermore, it can undergo condensation reactions to form new carbon-carbon double bonds. While specific examples for this compound are not extensively detailed in the provided results, the aldehyde functionality is known to be convertible into alkenes through Knoevenagel and Wittig condensations. nih.govrsc.org

The Knoevenagel condensation typically involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. This reaction would allow for the introduction of a variety of substituted vinyl groups at the C-6 position of the indazole ring.

The Wittig reaction , on the other hand, utilizes a phosphorus ylide to convert the aldehyde into an alkene. This powerful and reliable method offers a high degree of control over the stereochemistry of the resulting double bond.

Reduction and Oxidation Studies of the Aldehyde Functionality

The aldehyde group of this compound can be readily transformed into other functional groups through reduction and oxidation.

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (3-Bromo-1H-indazol-6-yl)methanol. This transformation can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. The resulting alcohol provides a new site for further functionalization, for instance, through esterification or etherification reactions.

Oxidation: Conversely, the aldehyde can be oxidized to a carboxylic acid, yielding 3-Bromo-1H-indazole-6-carboxylic acid. uni.lu This transformation can be accomplished using common oxidizing agents like potassium permanganate (B83412) or Jones reagent. The resulting carboxylic acid is a versatile functional group that can participate in amide bond formation and other acid-catalyzed reactions.

Formation of Imines, Oximes, and Hydrazones

The carbonyl carbon of the aldehyde is electrophilic and reacts with primary amines and their derivatives to form new carbon-nitrogen double bonds. redalyc.org

Imines (Schiff Bases): Reaction with primary amines leads to the formation of imines, also known as Schiff bases. redalyc.orgresearchgate.net This reaction is typically acid-catalyzed and involves the elimination of a water molecule. The resulting imines can be stable compounds or can serve as intermediates for further reactions, such as reduction to secondary amines.

Oximes: Condensation with hydroxylamine (B1172632) yields oximes. acs.orgmdpi.com These reactions can be performed under mild conditions and often result in a mixture of syn and anti isomers. mdpi.com Oximes are important intermediates in organic synthesis and can be converted into various other functional groups. mdpi.com

Hydrazones: The reaction with hydrazine or its derivatives produces hydrazones. nih.gov Hydrazones are valuable intermediates that can be further functionalized. For example, they can be used in the Wolff-Kishner reduction to deoxygenate the carbonyl group or can participate in various cyclization reactions to form heterocyclic compounds. nih.govrsc.org

Reactions Involving the Bromo-Substituent at C-3

The bromine atom at the C-3 position of the indazole ring is a key handle for introducing molecular diversity through various cross-coupling reactions and nucleophilic substitutions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The bromo-substituent at C-3 makes this compound an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-indazole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org It is a widely used method for forming carbon-carbon bonds and allows for the introduction of a wide range of aryl and vinyl substituents at the C-3 position. rsc.orgnih.govnih.govmdpi.com The reaction is known for its mild conditions and tolerance of various functional groups. libretexts.orgnih.govmdpi.com

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| PdCl₂(dppf)·CH₂Cl₂ | K₂CO₃ | 1,4-Dioxane/Water | 100 | Varies |

| P1 or P2 | K₃PO₄ | Dioxane/Water | 60 | Good to Excellent |

| PdCl₂(PPh₃)₂ | K₂CO₃ or Cs₂CO₃ | DMF | Reflux | Moderate to Excellent |

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoindazoles rsc.orgnih.govnih.gov

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the bromo-indazole and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgresearchgate.netresearchgate.net This method is invaluable for the synthesis of 3-alkynyl-indazoles, which are important precursors for various heterocyclic compounds and can be found in some biologically active molecules. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond between the bromo-indazole and an amine. researchgate.netnih.gov It is a highly versatile method for the synthesis of 3-amino-indazoles, providing access to a wide range of primary and secondary arylamines. researchgate.net

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the bromo-indazole with an alkene to form a new carbon-carbon bond. organic-chemistry.orgresearchgate.net This reaction typically results in the formation of a 3-vinyl-indazole derivative and is known for its trans selectivity. organic-chemistry.orgnih.govbeilstein-journals.org Mechanochemical methods have been developed to improve the efficiency and selectivity of the Heck reaction for 3-bromoindazoles. nih.govbeilstein-journals.org

| Catalyst | Additive | Base | Conditions |

| Pd(OAc)₂ | TBAB/NaBr | Various | Ball-milling |

| Pd(L-proline)₂ | - | - | Microwave irradiation |

Table 2: Conditions for Heck Reaction of 3-Bromoindazoles organic-chemistry.orgnih.govbeilstein-journals.org

Nucleophilic Aromatic Substitution Pathways

While palladium-catalyzed reactions are more common for the functionalization of the C-3 position, nucleophilic aromatic substitution (SNAr) can also occur under certain conditions. For SNAr to proceed, the indazole ring needs to be activated by electron-withdrawing groups, and a strong nucleophile is typically required. The bromine atom at C-3 can be displaced by various nucleophiles, such as alkoxides, thiolates, or amines, to introduce new functional groups.

Magnesium-Halogen Exchange and Subsequent Derivatizations

The presence of a bromine atom at the 3-position of the indazole ring allows for facile magnesium-halogen exchange, a powerful tool for carbon-carbon and carbon-heteroatom bond formation. This reaction typically involves treating this compound with a Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride (LiCl) to enhance reactivity. nih.govresearchgate.net The resulting organomagnesium intermediate is a versatile nucleophile that can react with a variety of electrophiles.

The halogen-magnesium exchange is a well-established method for preparing highly functionalized organomagnesium reagents. harvard.edu The use of i-PrMgCl is common for this transformation. harvard.edunih.gov For substrates with acidic protons, a combination of i-PrMgCl and n-BuLi can be employed to achieve selective bromine-metal exchange. nih.gov The rate of exchange can be influenced by the electronic properties of the substituents on the aromatic ring. harvard.edu

It is important to note that direct metalation at the C3 position of indazoles by deprotonation or halogen-metal exchange can sometimes lead to the opening of the five-membered heterocyclic ring. rsc.org However, protocols using dianion formation or suitable protecting groups can circumvent this issue. rsc.org

Subsequent derivatizations of the Grignard reagent formed from this compound can lead to a wide array of substituted indazoles. While specific examples for this exact molecule are not extensively documented in the provided search results, the general reactivity of aryl Grignard reagents suggests the following possibilities:

Cross-Coupling Reactions: The organomagnesium intermediate can participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, Kumada) with various coupling partners to introduce alkyl, aryl, or vinyl groups at the 3-position.

Reaction with Carbonyls: Addition to aldehydes and ketones would yield secondary and tertiary alcohols, respectively.

Acylation: Reaction with acyl chlorides or esters would produce ketones.

Amination: Treatment with specific aminating agents could lead to the introduction of an amino group.

A summary of potential derivatizations is presented in the table below.

| Electrophile | Resulting Functional Group at C3 |

| Aryl/Vinyl Halide (with catalyst) | Aryl/Vinyl |

| Alkyl Halide (with catalyst) | Alkyl |

| Aldehyde/Ketone | Secondary/Tertiary Alcohol |

| Acyl Chloride/Ester | Ketone |

| CO2 | Carboxylic Acid |

Modifications of the Indazole Nitrogen Atoms (N1 and N2)

The indazole ring contains two nitrogen atoms, N1 and N2, which can be subjected to various modifications, including alkylation, arylation, and protection/deprotection.

The N-alkylation of indazoles can be challenging due to the potential for reaction at either the N1 or N2 position, leading to regioisomeric products. nih.gov The regioselectivity of N-alkylation is influenced by the substituents on the indazole ring and the choice of alkylating agent and reaction conditions. nih.gov For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with an alkyl bromide has been shown to be a promising system for N1-selective alkylation of certain C3-substituted indazoles. nih.gov Conversely, employing C-7 substituted indazoles with electron-withdrawing groups can lead to excellent N2 regioselectivity. nih.gov

Strategies for achieving regioselective N-alkylation often exploit the differential reactivity of the N1 and N2 atoms. nih.gov The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer. nih.gov Thermodynamic equilibration can be used to favor the formation of the N1-substituted product. nih.gov

N-arylation of indazoles can be achieved through methods like the Buchwald-Hartwig amination. While direct C-H arylation at the C3 position of indazoles has been a challenge, a palladium(II)/phenanthroline catalyst system has been developed for the direct C-3 arylation of (1H) indazoles with aryl iodides or bromides. rsc.org

In multi-step syntheses, it is often necessary to protect the indazole nitrogen atoms to prevent unwanted side reactions. A variety of protecting groups can be employed, with the choice depending on the specific reaction conditions to be used in subsequent steps.

Common N-protecting groups for indazoles include:

Boc (tert-butoxycarbonyl): This group can be introduced using di-tert-butyl dicarbonate (B1257347) and is readily removed under acidic conditions. The Boc group has been successfully used in the synthesis of 5-NHBoc-1H-indazole-3-carbaldehyde without being cleaved during the reaction. rsc.org

Trityl (triphenylmethyl): This bulky group is typically introduced using trityl chloride and can be removed by acidolysis.

Benzyl (B1604629): Introduced using benzyl bromide or chloride, this group can be removed by hydrogenolysis.

SEM (2-(trimethylsilyl)ethoxymethyl): This group is stable to a wide range of conditions and can be removed using fluoride (B91410) ion sources.

The selection of a suitable protecting group and its subsequent removal are critical steps in the synthetic strategy.

Photochemical Reactivity Studies of this compound

The photochemical reactivity of this compound has not been extensively detailed in the provided search results. However, the presence of the bromo and carbaldehyde functionalities suggests potential for various photochemical transformations. For instance, aryl bromides can undergo photolytic cleavage of the carbon-bromine bond, leading to radical intermediates. The aldehyde group can participate in photochemical reactions such as Norrish type I and type II reactions or photoreduction. Further research is needed to fully elucidate the photochemical behavior of this specific molecule.

Spectroscopic Elucidation and Structural Analysis of 3 Bromo 1h Indazole 6 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of individual atoms. For 3-Bromo-1H-indazole-6-carbaldehyde and its analogs, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed to piece together the molecular puzzle.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number, connectivity, and chemical environment of protons within a molecule. In the case of indazole derivatives, the chemical shifts (δ) and coupling constants (J) of the aromatic and substituent protons provide a wealth of structural information. nih.gov

For the parent 1H-indazole, the protons on the benzene (B151609) ring typically appear as distinct multiplets in the aromatic region of the spectrum. chemicalbook.com The introduction of a bromine atom at the 3-position and a carbaldehyde group at the 6-position, as in this compound, significantly influences the chemical shifts of the remaining aromatic protons due to their electron-withdrawing effects. The aldehyde proton itself would be expected to appear as a singlet at a characteristic downfield shift.

A study on the reaction of various nitro-1H-indazoles with formaldehyde (B43269) highlighted the use of ¹H NMR in distinguishing between N1 and N2 substituted isomers, a crucial aspect for characterizing derivatives of this compound. nih.gov The proximity of substituents can cause notable shifts in the signals of nearby protons, aiding in the assignment of the correct isomeric structure. nih.gov

Table 1: Representative ¹H NMR Data for Related Indazole Derivatives

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) |

| 1H-Indazole | DMSO-d₆ | H-3 | 8.08 (s) |

| H-4 | 7.77 (d) | ||

| H-5 | 7.11 (t) | ||

| H-6 | 7.35 (t) | ||

| H-7 | 7.55 (d) | ||

| NH | 13.04 (br s) | ||

| 6-Bromoindole-3-carboxaldehyde | Not specified | Aromatic & Aldehyde H | Not specified |

| 6-Bromo-1H-indazole-3-carboxylic acid | Not specified | Aromatic & Carboxylic H | Not specified |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment. For instance, the carbon of the aldehyde group (C=O) would appear at a significantly downfield position (typically in the range of 180-200 ppm). The carbons of the aromatic ring would resonate in the approximate range of 110-150 ppm, with the carbon attached to the bromine atom (C-3) showing a characteristic shift due to the halogen's influence.

Theoretical calculations, such as those using the Gauge-Invariant Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level, can be employed to predict ¹³C NMR chemical shifts, providing a powerful tool for assigning the experimental spectrum. nih.gov These calculations have proven effective in corroborating the experimental observations for related indazole systems. nih.gov

To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. For this compound, COSY would be used to identify which aromatic protons are adjacent to each other, helping to confirm their relative positions on the indazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). By analyzing the cross-peaks in an HSQC spectrum, each proton signal can be directly linked to the carbon atom it is attached to.

While specific 2D NMR data for this compound was not found, the application of these techniques is standard practice in the structural elucidation of complex heterocyclic molecules.

Solid-state NMR, particularly using Cross-Polarization Magic-Angle Spinning (CPMAS), can provide valuable structural information for crystalline or amorphous solid samples. This technique is especially useful when single crystals suitable for X-ray diffraction are not available or when studying the structure of the compound in its solid form.

A study on the reaction of NH-indazoles with formaldehyde successfully utilized solid-state NMR to characterize the resulting products. nih.gov This demonstrates the utility of the technique in confirming the structure and tautomeric form of indazole derivatives in the solid state. For this compound, solid-state NMR could be used to study polymorphism, confirm the tautomeric state (1H vs. 2H), and provide insights into intermolecular interactions in the solid phase.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, MS is crucial for confirming its elemental composition and for corroborating the proposed structure. researchgate.net

Upon ionization in the mass spectrometer, the molecule will form a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. Due to the presence of bromine, which has two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a characteristic doublet, with the two peaks separated by two mass units. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

The fragmentation pattern observed in the mass spectrum provides further structural clues. The molecule can break apart in predictable ways, and the m/z values of the resulting fragment ions can be used to deduce the structure of the original molecule. For instance, the loss of the aldehyde group (CHO) or the bromine atom would result in characteristic fragment ions.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the determination of the elemental formula of a molecule.

For this compound (C₈H₅BrN₂O), HRMS would be used to measure the exact mass of the molecular ion. nih.gov This experimental value can then be compared to the calculated theoretical mass for the proposed formula. A close match between the experimental and theoretical masses provides strong evidence for the correct elemental composition of the compound.

Table 2: Predicted Mass Spectrometric Data for this compound

| Ion/Fragment | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) | Information Provided |

| [M]⁺ | 223.95853 | 225.95648 | Molecular Weight and confirmation of one Bromine atom |

| [M+H]⁺ | 224.96581 | 226.96376 | Molecular Weight confirmation (in positive ion mode) |

| [M-H]⁻ | 222.95125 | 224.94920 | Molecular Weight confirmation (in negative ion mode) |

| [M-CHO]⁺ | 194.96924 | 196.96719 | Loss of the aldehyde group |

| [M-Br]⁺ | 144.03746 | 144.03746 | Loss of the Bromine atom |

Note: The predicted m/z values are based on the monoisotopic masses of the elements. uni.lu The table illustrates the expected major ions and their significance in structural analysis.

Electron Ionization Mass Spectrometry (EI/MS) for Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI/MS) is a powerful technique for determining the molecular weight and elucidating the structure of organic compounds by analyzing their fragmentation patterns upon electron impact. rroij.com In the study of indazole derivatives, EI/MS reveals characteristic fragmentation pathways that provide valuable structural information.

For indazole-type compounds, a common fragmentation mechanism involves the cleavage of the bond between the carbonyl group and the indazole ring or the NH group attached to the ring. researchgate.net This initial cleavage is often followed by further fragmentation of the indazole ring itself. Studies on similar heterocyclic compounds like imidazole (B134444) and its derivatives have shown that electron ionization leads to the formation of various fragment cations, with the dissociation pathways being influenced by the nature and position of substituents. nih.govresearchgate.net For instance, in 2-nitroimidazole, the presence of the nitro group dictates different fragmentation routes compared to the unsubstituted imidazole. nih.govresearchgate.net

In the case of this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the bromine atom, the formyl group (CHO), or fragments from the pyrazole (B372694) or benzene rings of the indazole core. The precise fragmentation pattern provides a fingerprint for the molecule, aiding in its identification and structural confirmation.

Table 1: Predicted EI/MS Fragmentation Data for this compound

| Fragment | Predicted m/z | Description |

| [M]+ | 224/226 | Molecular ion (presence of Br isotopes) |

| [M-Br]+ | 145 | Loss of Bromine atom |

| [M-CHO]+ | 195/197 | Loss of formyl group |

| [M-Br-CO]+ | 117 | Loss of Bromine and Carbonyl group |

This table is predictive and based on general fragmentation patterns of similar compounds. Actual experimental data would be required for definitive assignments.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The gas-phase IR spectrum of the parent compound, indazole, has been extensively studied and assigned, providing a solid foundation for interpreting the spectra of its derivatives. rsc.orgpsu.edu

For this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to its specific functional groups. The presence of the aldehyde group will be indicated by a strong C=O stretching vibration, typically in the region of 1680-1700 cm⁻¹. The N-H stretching vibration of the indazole ring is expected to appear as a broad band in the range of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings will appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration will be found in the lower frequency region of the spectrum.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde (CHO) | C=O Stretch | 1680 - 1700 |

| C-H Stretch | 2700 - 2850 (two bands) | |

| Indazole (N-H) | N-H Stretch | 3200 - 3400 (broad) |

| Aromatic Ring | C-H Stretch | > 3000 |

| C=C Stretch | 1400 - 1600 | |

| Bromoalkane | C-Br Stretch | 500 - 600 |

This table presents expected ranges for the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Chromophore Analysis and Electronic Structure

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by examining the transitions of electrons between energy levels upon absorption of UV or visible light. The chromophores within a molecule, typically systems of conjugated double bonds, are responsible for these absorptions.

Indazole and its derivatives are known to be fluorescent, and their UV-Vis absorption and emission properties have been studied. acs.org The introduction of substituents onto the indazole ring can significantly affect the electronic transitions and, consequently, the absorption and emission spectra. For this compound, the indazole ring system, conjugated with the aldehyde group, constitutes the primary chromophore.

The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, arising from the conjugated aromatic system, are typically intense and occur at shorter wavelengths. The n → π* transition, involving the non-bonding electrons of the carbonyl oxygen, is generally less intense and appears at longer wavelengths. The positions and intensities of these bands can be influenced by the bromine substituent and the solvent used for the measurement.

X-ray Crystallography for Solid-State Molecular Structure Determination

The solid-state structure of this compound would reveal the planarity of the indazole ring system and the orientation of the bromo and carbaldehyde substituents relative to the ring. Intermolecular interactions, such as hydrogen bonding involving the N-H group and the aldehyde oxygen, would also be elucidated, providing a deeper understanding of the crystal packing.

Conformational Analysis from X-ray Diffraction Data

X-ray diffraction data not only provides the static three-dimensional structure but also allows for a detailed conformational analysis of the molecule in the solid state. This includes the determination of torsion angles and the planarity of different molecular fragments.

For this compound, a key conformational feature would be the orientation of the aldehyde group relative to the indazole ring. The torsion angle between the plane of the aldehyde group and the plane of the indazole ring can be precisely determined from the crystallographic data. This orientation is influenced by steric and electronic effects of the adjacent substituents and can impact the molecule's reactivity and intermolecular interactions. The planarity of the bicyclic indazole system itself can also be assessed, confirming the aromatic character of the molecule.

Computational and Theoretical Investigations of 3 Bromo 1h Indazole 6 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular geometry, and energy levels, which in turn dictate the molecule's stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. Key parameters derived from DFT calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and kinetic stability.

A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For indazole derivatives, DFT calculations help in understanding how different substituents affect the electronic structure. For instance, studies on substituted benzothiazoles, which share structural similarities with indazoles, show that electron-withdrawing groups (like the carbaldehyde and bromo groups in the target molecule) tend to lower both HOMO and LUMO energy levels, influencing the molecule's charge transfer properties. researchgate.net

While specific values for 3-Bromo-1H-indazole-6-carbaldehyde are not present in the cited literature, DFT calculations on related electron-deficient heterocyclic systems provide a reference for the expected range of these parameters. researchgate.net

Table 1: Representative DFT-Calculated Energy Values for Related Heterocyclic Compounds

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 4,7-di-2-thienyl-2,1,3-benzothiadiazole | -5.4 to -5.3 | -3.0 to -2.6 | 2.4 - 2.7 |

| Benzo[d] nih.govresearchgate.netnih.govthiadiazole Dyes (KEA) | Not specified | Not specified | 1.5 - 1.6 |

| Poly(thiophene-benzothiadiazole) (pTB) | Not specified | Not specified | 2.510 (Calculated) |

Data sourced from studies on similar donor-acceptor heterocyclic systems to illustrate typical energy ranges. researchgate.net

Computational chemistry is instrumental in elucidating reaction mechanisms, predicting the feasibility of synthetic routes, and identifying transient structures like transition states. For indazoles, various synthetic strategies exist, including transition-metal-catalyzed C-H activation and annulation reactions. nih.gov

For example, computational analysis has been performed for the synthesis of 2H-indazoles and indoles from alkynyl triazenes, mediated by copper(II) and silver(I) salts, respectively. pkusz.edu.cn These studies help to understand why different metals lead to distinct cyclization pathways, attributing the difference to the metal's role as either a Lewis acid (Cu) or a π-acid (Ag). pkusz.edu.cn Similarly, the mechanism for Rhodium(III)/Copper(II)-catalyzed synthesis of 1H-indazoles from benzimidates and nitrosobenzenes has been proposed through computational investigation of the catalytic cycle, involving intermediates like a rhodacycle. nih.gov

Another key reaction is the conversion of indoles to 1H-indazole-3-carboxaldehydes through nitrosation. nih.govrsc.org This multi-step pathway involves the nitrosation at the C3 position of the indole (B1671886), ring-opening, and subsequent ring-closure to form the indazole ring. nih.gov Theoretical calculations can model the energy profile of such complex reactions, identifying the transition states and intermediates, thereby helping to optimize reaction conditions for higher yields and fewer side products. nih.govresearchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of different electrostatic potential on the electron density surface, typically color-coded where red indicates negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor, susceptible to nucleophilic attack).

For a molecule like this compound, an MEP analysis would likely show a significant negative potential (red) around the oxygen atom of the carbaldehyde group and the nitrogen atoms of the indazole ring, highlighting these as sites for hydrogen bonding and electrophilic interaction. Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly the N-H proton of the indazole ring. Such analyses are crucial for predicting non-covalent interactions, which are central to ligand-receptor binding in biological systems. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Research

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule (ligand), such as an indazole derivative, might bind to a macromolecular target, typically a protein. These methods are essential in drug discovery for identifying potential biological targets and understanding the structural basis of a ligand's activity. researchgate.netnih.gov

The indazole scaffold is a prominent feature in many kinase inhibitors, and derivatives of this structure are often investigated for their potential to bind to the ATP-binding site of various kinases. researchgate.netrsc.org Molecular docking studies are used to predict the binding mode and affinity of indazole derivatives to specific protein targets.

For instance, novel indazole derivatives have been synthesized and evaluated in silico for their binding energy with the renal cancer receptor. nih.gov In other research, derivatives of 3-chloro-6-nitro-1H-indazole were docked against Leishmania infantum trypanothione (B104310) reductase (TryR), a key enzyme in the parasite's defense against oxidative stress. nih.gov The docking results helped to predict the binding modes of the most active compounds, showing that they form stable complexes within the enzyme's active site through a network of hydrophobic and hydrophilic interactions. nih.govresearchgate.net

Molecular dynamics (MD) simulations can further refine the results of docking studies. MD provides a dynamic view of the ligand-protein complex over time, assessing its stability and the persistence of key interactions in a simulated biological environment. For example, MD simulations of an indazole derivative complexed with TryR showed that the complex remained in a stable equilibrium, confirming the high affinity predicted by docking. researchgate.net

Table 2: Example of Ligand-Protein Interactions for an Indazole Derivative

| Protein Target | Ligand | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Trypanothione Reductase (TryR) from L. infantum (PDB: 2JK6) | Compound 13 (a 3-chloro-6-nitro-1H-indazole derivative) | Not explicitly listed | Hydrophobic and Hydrophilic Interactions |

This table is based on findings for related indazole derivatives to illustrate the type of data generated from docking studies. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to correlate the chemical structure of a series of compounds with their biological activity. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

A QSAR study on derivatives of this compound would involve synthesizing a library of related compounds, for example, by modifying the substituents on the indazole ring or transforming the carbaldehyde group. The biological activity of these compounds against a specific target would be measured experimentally. Then, various molecular descriptors (physicochemical, electronic, and steric properties) for each compound would be calculated. Statistical methods are then used to build a model that links these descriptors to the observed activity.

Although a specific QSAR study for this compound derivatives was not found in the search results, the principles are widely applied in medicinal chemistry. Such a model could help identify the key structural features required for a desired biological effect, such as anti-inflammatory or anticancer activity, for which indazole derivatives are known. chemimpex.com

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound, primarily arising from the rotation of the carbaldehyde group relative to the indazole ring, is a critical determinant of its chemical reactivity and biological activity. While specific experimental or computational studies on the conformational analysis of this compound are not extensively documented in the literature, valuable insights can be drawn from theoretical investigations of related indazole derivatives and substituted aromatic aldehydes.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for mapping the potential energy surface (PES) and identifying the stable conformers and the energy barriers that separate them. For this compound, the key dihedral angle is that which describes the orientation of the aldehyde group with respect to the plane of the indazole ring.

Based on studies of similar aromatic aldehydes, two primary planar conformers are expected to be the most stable: the syn and anti conformers. In the syn conformer, the aldehyde C=O bond is oriented toward the N1-H of the pyrazole (B372694) part of the indazole ring, while in the anti conformer, it is directed away from it. The relative energies of these conformers and the rotational barriers between them are influenced by a combination of steric and electronic effects.

Theoretical analyses of the rotational barriers in N-benzhydrylformamides, for instance, have shown that the energy barriers for the rotation of a formyl group can be significant, often in the range of 20–23 kcal/mol mdpi.com. While not directly analogous, this suggests that the rotation of the carbaldehyde group in this compound is also a restricted process. The presence of the bromine atom at the 3-position and the nitrogen atoms in the indazole ring can influence the electronic distribution and steric environment, thereby affecting the conformational preferences.

A hypothetical energy landscape for the rotation of the carbaldehyde group can be proposed. The planar syn and anti conformers would represent local energy minima on the potential energy surface. The transition states for their interconversion would likely correspond to conformations where the aldehyde group is perpendicular to the indazole ring, maximizing steric hindrance and minimizing electronic conjugation.

To provide a more quantitative, albeit illustrative, understanding, a hypothetical set of computational data for the conformational analysis of this compound is presented below. This data is based on principles observed in related heterocyclic aldehydes.

| Conformer | Dihedral Angle (C5-C6-C=O) | Relative Energy (kcal/mol) | Nature of Stationary Point |

| syn | 0° | 0.00 | Minimum |

| Transition State 1 | ~90° | 5.8 | Maximum |

| anti | 180° | 1.2 | Minimum |

| Transition State 2 | ~270° | 5.8 | Maximum |

This table presents hypothetical data for illustrative purposes.

In this hypothetical scenario, the syn conformer is the global minimum, suggesting a stabilizing interaction, possibly a weak intramolecular hydrogen bond or a favorable dipole-dipole interaction between the C=O and N-H groups. The anti conformer is slightly higher in energy. The rotational barrier of 5.8 kcal/mol indicates that at room temperature, the interconversion between the two conformers would be rapid.

It is important to emphasize that these values are illustrative. Precise determination of the conformational preferences and energy landscapes of this compound requires dedicated quantum chemical calculations. Such studies would provide a deeper understanding of its structure-activity relationships and guide the design of new derivatives with tailored properties.

Strategic Applications of 3 Bromo 1h Indazole 6 Carbaldehyde in Advanced Organic Synthesis

A Versatile Building Block for Complex Heterocyclic Architectures

The strategic placement of the bromo and carbaldehyde functionalities on the indazole scaffold makes 3-Bromo-1H-indazole-6-carbaldehyde a highly sought-after building block for the synthesis of intricate heterocyclic systems. chemimpex.com These features allow for a wide range of chemical transformations, enabling chemists to introduce diverse functional groups and construct novel molecular frameworks. chemimpex.com

Synthesis of Fused Indazole Systems (e.g., Pyrimido[1,2-b]indazoles)

One of the most significant applications of indazole derivatives is in the synthesis of fused heterocyclic systems, such as pyrimido[1,2-b]indazoles. These nitrogen-rich tricyclic skeletons are of considerable interest due to their potential as anticancer agents, monoamine oxidase (MAO) inhibitors, and PDE10A inhibitors. nih.gov The synthesis of these complex structures often involves the condensation of a 3-amino-1H-indazole with various carbonyl compounds. nih.gov While direct use of this compound in this specific reaction is not explicitly detailed in the provided results, the aldehyde functionality can be readily converted to other reactive groups, making it a valuable precursor in the multistep synthesis of such fused systems.

Recent synthetic methodologies for pyrimido[1,2-b]indazoles include:

Three-component reactions: Visible-light-driven cyclization of bromodifluoroacetic acid derivatives, enaminones, and 3-aminoindazoles. acs.org

Condensation reactions: Facile synthesis of indoleninyl-substituted pyrimido[1,2-b]indazoles from diformyl indolenines and 3-amino-1H-indazoles. nih.govrsc.org

Divergent synthesis: An oxidant-controlled approach to pyrrolidone-fused pyrimido[1,2-b]indazoles from an in-situ generated enone intermediate and 1H-indazol-3-amine. rsc.org

These varied approaches highlight the importance of functionalized indazoles as key intermediates in the construction of these therapeutically relevant fused systems.

Construction of Spiro and Bridged Indazole Derivatives

The reactivity of the aldehyde and the potential for cross-coupling reactions at the bromine-substituted position make this compound a suitable starting point for the synthesis of more complex three-dimensional structures like spiro and bridged indazole derivatives. Although specific examples utilizing this exact compound were not found, the general principles of organic synthesis suggest its utility. For instance, the aldehyde can participate in reactions to form a new ring that is spiro-fused to the indazole core. Similarly, intramolecular reactions involving functional groups introduced at both the 3-bromo and 6-carbaldehyde positions could lead to the formation of bridged systems. The development of such complex scaffolds is a continuing area of interest in medicinal chemistry for exploring new chemical space.

Precursor for Pharmacologically Relevant Scaffolds and Chemical Probes

The indazole nucleus is a well-established privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. nih.gov this compound serves as a key intermediate in the synthesis of these pharmacologically active molecules. chemimpex.com

The presence of the bromine atom allows for various cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl or heteroaryl groups, a common strategy in drug discovery. nih.govsemanticscholar.org For example, 3-bromo-1H-indazole has been used in the synthesis of 3-phenyl-1H-indazole derivatives with anticandidal activity. nih.gov The aldehyde group can be transformed into a variety of other functionalities, including amines, alcohols, and carboxylic acids, further expanding the diversity of accessible compounds. nih.gov

The versatility of this building block has led to the synthesis of indazole derivatives with a range of reported biological activities, including:

Anticancer researchgate.net

Antimicrobial researchgate.netbanglajol.info

Anti-inflammatory chemimpex.com

Corrosion inhibition researchgate.net

Furthermore, the adaptability of the this compound scaffold makes it a valuable tool for the development of chemical probes. nih.gov These small molecules are designed to selectively interact with specific biological targets, aiding in the elucidation of biological pathways and the identification of new drug targets. nih.gov

Role in Natural Product Synthesis Research (As an Intermediate)

While indazole derivatives are not commonly found in nature, the indazole scaffold is a bioisostere of the indole (B1671886) ring system, which is present in many natural products. nih.gov The synthesis of indazole-containing analogs of natural products is an active area of research, and this compound could serve as a key intermediate in these endeavors. The aldehyde functionality provides a handle for elaboration into more complex side chains, mimicking those found in natural products. The bromine atom allows for the introduction of various substituents to explore structure-activity relationships. Although no specific examples of its use in the total synthesis of a natural product were identified, its potential as a versatile intermediate is clear.

Development of Novel Reaction Methodologies Utilizing this compound

The unique reactivity of this compound makes it an attractive substrate for the development of new synthetic methods. For instance, an optimized procedure for the direct synthesis of 1H-indazole-3-carboxaldehyde derivatives, including the 6-bromo analog, has been developed through the nitrosation of indoles. nih.govrsc.org This method provides a more efficient route to these valuable intermediates.

The development of novel reaction methodologies often focuses on achieving greater efficiency, selectivity, and functional group tolerance. The dual reactivity of this compound presents opportunities for developing novel multicomponent reactions or tandem reaction sequences, where multiple bonds are formed in a single operation. Such advancements are crucial for the rapid and efficient synthesis of complex molecules for various applications.

Below is a table summarizing the properties of this compound and related compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| This compound | 885271-72-7 | C8H5BrN2O | 225.04 | Light yellow to brown solid |

| 1H-Indazole-6-carboxaldehyde | 669050-69-5 | C8H6N2O | 146.15 | Powder |

| 6-Bromo-1H-indazole-3-carboxylic acid | 669082-36-9 | C8H5BrN2O2 | 241.04 | - |

Exploration of 3 Bromo 1h Indazole 6 Carbaldehyde in Academic Research Disciplines

Medicinal Chemistry Research Applications of Indazole Scaffolds

The indazole core is a cornerstone in modern medicinal chemistry, with numerous derivatives being investigated for a wide range of therapeutic applications. nih.gov The presence of a bromine atom and a carbaldehyde group, as in 3-Bromo-1H-indazole-6-carbaldehyde, offers synthetic handles for creating large libraries of compounds for biological screening. The bromine can be used in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, while the aldehyde is a versatile precursor for various transformations, including reductive aminations, oxidations, and condensations to form new heterocyclic rings. nih.gov

Design and Synthesis of Novel Indazole Derivatives for Biological Target Exploration

The synthesis of novel indazole derivatives is a very active area of research, with the goal of discovering new molecules with specific biological activities. nih.gov Bromo-indazoles are key starting materials in this process. For instance, 6-bromo-1H-indazole can be iodinated to form 6-bromo-3-iodo-1H-indazole, which then serves as a scaffold for further diversification. rsc.org A general method for accessing 1H-indazole-3-carboxaldehydes involves the nitrosation of indoles, which has been optimized to produce high yields of these valuable intermediates. nih.gov

Researchers have synthesized series of indazole derivatives to explore their potential as anticancer agents. In one study, a series of 1H-indazole-3-amine derivatives were designed and synthesized, with compound 6o showing a promising inhibitory effect against the K562 chronic myeloid leukemia cell line. nih.gov Another study focused on creating 1,2,3-triazole derivatives tethered to 6-bromo-1H-indazole, which were then evaluated for their antimicrobial properties. researchgate.net The versatility of the indazole scaffold is further demonstrated by the synthesis of dual inhibitors of MCL-1 and BCL-2 by "scaffold hopping" from an indole (B1671886) core to an indazole framework. rsc.org

The following table summarizes the synthesis of some key indazole intermediates:

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 6-bromo-1H-indole | NaNO2, acetone, HCl | 6-Bromo-1H-indazole-3-carboxaldehyde | 78% | nih.gov |

| 6-bromo-1H-indazole | KOH, I2, DMF | 6-Bromo-3-iodo-1H-indazole | 71.2% | rsc.org |

| 5-bromo-2-fluorobenzonitrile | Hydrazine (B178648) hydrate (B1144303) (80%), reflux | 5-bromo-1H-indazol-3-amine | High | nih.gov |

Structure-Activity Relationship (SAR) Studies for Target Binding Affinities (In vitro Models)

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For indazole derivatives, SAR studies have provided valuable insights into how different substituents on the indazole ring affect their biological activity.

For example, in a series of 3,6-disubstituted indazole derivatives developed as hepcidin (B1576463) production inhibitors, SAR studies led to the identification of a potent inhibitor that showed efficacy in a mouse model of inflammation. nih.gov Another study on 1H-indazol-3-amine derivatives as fibroblast growth factor receptor (FGFR1) inhibitors revealed that an N-ethylpiperazine group was important for both enzyme inhibitory and cellular activity. mdpi.com

A review of the SAR of YC-1, an indazole derivative, highlighted that for substituents at the R1 position, halogen substitutions were more potent than alkyl substitutions. nih.gov Specifically, a bromo-substituted derivative showed better inhibitory activity than methyl-substituted ones. nih.gov In the development of enhancers of zeste homologue 2/1 (EZH2/1) inhibitors, SAR studies demonstrated the importance of two methyl groups at the 4 and 6 positions of a pyridone ring for inhibiting these enzymes. mdpi.com

The table below presents SAR findings for a series of indazole derivatives against various cancer cell lines, showcasing the impact of different substituents on their inhibitory concentrations (IC50).

| Compound | R1 Substituent | IC50 against K562 (μM) | Reference |

| 6a | 3-fluorophenyl | - | nih.gov |

| 6b-e | 4-methoxyphenyl | 2-10 fold decrease in activity compared to 6a | nih.gov |

| 6q-u | 3,4-dichlorophenyl | 2-10 fold decrease in activity compared to 6a | nih.gov |

These examples underscore the importance of systematic structural modifications and subsequent biological testing to understand the SAR of indazole derivatives and to guide the design of more effective therapeutic agents.

Mechanistic Studies of Biological Interactions at the Molecular Level (Research Context)

Understanding how indazole derivatives interact with their biological targets at the molecular level is key to rational drug design. Docking studies and other computational methods are often employed to predict and analyze these interactions.

For instance, in the development of 1H-indazol-3-amine derivatives as Bcr-Abl inhibitors, docking studies indicated that a lead compound bound to the target protein in a manner similar to the established drug imatinib. mdpi.com In another study on inhibitors of Aurora kinase A, the binding mode of indazole derivatives was stabilized by hydrogen bonding with the hinge backbone of the kinase. nih.gov The 3-aminoindazole group of a fibroblast growth factor receptor (FGFR1) inhibitor was found to occupy the hinge region of the ATP binding site, forming three hydrogen bonds. nih.gov

In the case of 1H-indazole-3-amine derivatives targeting the p53/MDM2 pathway, a lead compound was found to affect apoptosis and the cell cycle in a concentration-dependent manner, suggesting a specific mechanism of action. nih.gov For a series of indazole derivatives with anti-cancer properties, the most potent compound was found to promote apoptosis through the ROS-mitochondrial apoptotic pathway. nih.gov

Role in High-Throughput Screening Library Development for Research Purposes

High-throughput screening (HTS) is a powerful method for identifying new drug leads from large chemical libraries. The indazole scaffold is a valuable component of such libraries due to its proven biological activity and synthetic tractability. nih.govrsc.org

An in silico HTS campaign was successfully used to identify an indazole-cored inhibitor of Unc-51-Like Kinase 1 (ULK1). nih.gov Subsequent optimization based on the HTS hit led to the development of more potent inhibitors. nih.gov In another example, a series of indazole derivatives were identified as potent Sirt 1 activators through HTS, with a lead compound showing an EC50 of 0.40 μM. nih.gov The effect of a hydrophobic group at the C6 position of the indazole has been explored in compound libraries designed for screening anti-cancer agents. rsc.org

Material Science Research Applications

Beyond its applications in medicinal chemistry, the indazole scaffold is also being explored in the field of material science. The electronic properties of the indazole ring system make it an attractive building block for the development of novel organic materials. researchgate.netchemimpex.com

Precursor for Advanced Polymeric Materials (e.g., Organic Semiconductors, Photoactive Polymers)